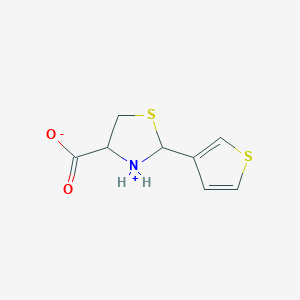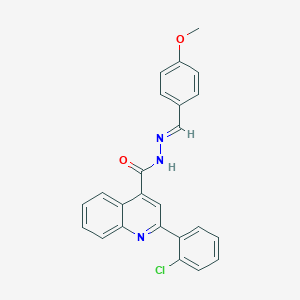
2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic compound. It’s important to note that while there isn’t specific information available for this exact compound, we can infer some details based on its structural components. The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, Thiophene-3-acetic acid, a related compound, is a white solid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Historical and Synthetic Overview : The synthesis of 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid and its analogues began in the mid-nineteenth century, with significant developments in molecular structure representation and synthetic methodologies over time. This class of compounds, including 1,3-thiazolidin-4-ones and related derivatives like glitazones and rhodanines, demonstrates significant biological potential, leading to their incorporation in various pharmaceuticals. Advances in green chemistry have also been made, reflecting the evolving environmental consciousness and the quest for sustainable development (Santos, Silva, & Jones, 2018).
Structural and Spectroscopic Insights : Research into the structural and spectroscopic properties of related thiazolidin-4-ones has revealed insights into the molecular conformations of these compounds. The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, leads to the formation of various substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis pathway offers a glance into the complex reaction dynamics and structural variations possible within this class of compounds, providing valuable information for future chemical research (Issac & Tierney, 1996).
Biological and Pharmacological Aspects
Broad Spectrum of Biological Activities : Thiazolidin-4-ones, including 2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid, have been identified as crucial scaffolds in medicinal chemistry due to their wide range of biological activities. Recent studies, specifically from 2020 and 2021, have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these biological activities has been a focal point of research, offering insights into structural optimization for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).
Pharmacological Importance and Drug Design : The pharmacological significance of 4-thiazolidinone-bearing hybrid molecules, particularly in anticancer drug design, has been underscored in recent literature. The focus on molecular hybridization methodologies and strategies for designing anticancer agents reflects the therapeutic promise of these compounds. The integration of 4-thiazolidinone cores with approved drugs, natural compounds, and privileged heterocyclic scaffolds, through various design approaches, marks a proactive stride in generating potent anticancer compounds (Roszczenko, Holota, Szewczyk, Dudchak, Bielawski, Bielawska, & Lesyk, 2022).
Mecanismo De Acción
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiophene derivatives have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-3,6-7,9H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYHJCOHIVMIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CSC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-thiazolidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-chloro-2-thienyl)methylene]-2-(2,5-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446275.png)

![4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B446278.png)
![Isopropyl 2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446279.png)
![N'-[3-({[3-cyano-4-phenyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B446280.png)
![3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B446281.png)
![4-[5-(3-chlorophenyl)-2-furyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B446282.png)
![2-(1-adamantyl)-N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B446286.png)
![methyl 4-(3-chlorophenyl)-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446288.png)
![2-[(4-bromophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B446290.png)
![3-methoxy-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]benzohydrazide](/img/structure/B446293.png)
![2-Amino-1-(4-chloro-2-nitrophenyl)-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B446294.png)
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B446295.png)
![2-Amino-1-(2-chloro-4-nitrophenyl)-4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B446297.png)